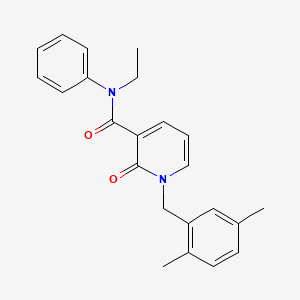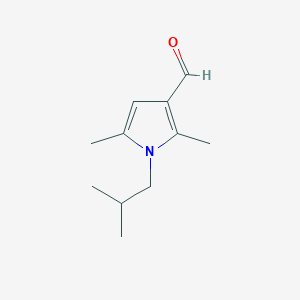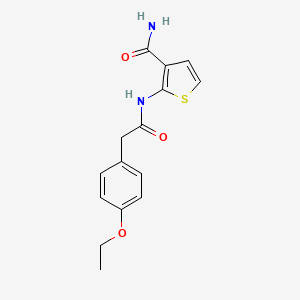
1-(2,5-dimethylbenzyl)-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives generally involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia. A notable example is the synthesis of optically active dihydropyridine compounds through resolution processes using chiral agents or through asymmetric synthesis methods (Shibanuma et al., 1980). These methods highlight the complexity and versatility in synthesizing dihydropyridine frameworks.
Molecular Structure Analysis
Dihydropyridine compounds exhibit a rich diversity in their molecular structures, often influenced by substituents on the dihydropyridine ring. X-ray diffraction studies provide detailed insights into their conformation, such as the flat boat conformation of the dihydropyridine ring, and the orientation of substituents, which play a crucial role in their chemical behavior and potential biological activities (Sambyal et al., 2011).
Chemical Reactions and Properties
Dihydropyridines are known for their reactivity towards various chemical agents, serving as key intermediates in the synthesis of more complex molecules. Their reactions can lead to a wide range of products, including pyrimidine and pyridine derivatives, showcasing the dihydropyridine ring's role as a versatile scaffold in organic synthesis (Baškovč et al., 2012).
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. Structural analyses reveal how modifications in the dihydropyridine core and its substituents affect these properties, providing valuable information for designing compounds with desired physical characteristics (Cossar et al., 2018).
Chemical Properties Analysis
The chemical properties of dihydropyridines, including their reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. Studies on substituted dihydropyridines reveal how variations in the substitution pattern affect their biological activities and interaction with metal ions, highlighting the importance of chemical structure in determining the compound's function and application potential (Fossheim et al., 1982).
科学的研究の応用
Compound Synthesis and Structural Analysis
- Various derivatives of dihydropyridine-3-carboxamides, including structures similar to the queried compound, have been synthesized for different scientific applications. These compounds are often used in the study of their biological activity and chemical properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, eventually leading to phase I clinical trials (Schroeder et al., 2009).
- Similarly, a series of compounds involving the dihydropyridine-3-carboxamide core structure were synthesized via a multi-step reaction sequence, indicating the versatility and adaptability of this chemical structure in synthesizing complex molecular entities (Dangi et al., 2010).
Role in Heterocyclic Synthesis
- The dihydropyridine-3-carboxamide structure plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and biologically active molecules. For instance, 1-aryl-1,6-naphthyridinone derivatives were synthesized using substituted 3-and 5-formylpyridin-2-ones, showing the compound's utility in generating complex molecular structures that may have pharmaceutical applications (Medvedeva et al., 2009).
Chemical Recyclization and Molecular Transformation
- Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were involved in reactions with nitrogen-containing 1,4- and 1,5-binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other compounds, showcasing the potential of dihydropyridine-3-carboxamide structures in chemical recyclization processes (Britsun et al., 2009).
Utility in Synthesizing Anticancer Agents
- The structure of dihydropyridine-3-carboxamides has been utilized in synthesizing coumarin and quinolinone-3-aminoamide derivatives, which were then evaluated for their potency in inhibiting cancer cell growth, demonstrating the significance of this compound in cancer research (Matiadis et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-25(20-9-6-5-7-10-20)23(27)21-11-8-14-24(22(21)26)16-19-15-17(2)12-13-18(19)3/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVJLVQVASPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)


![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)


![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)
